Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride
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Overview
Description
Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride is a compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity to the molecule, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylidenecyclobutanecarbonitrile.
Cycloaddition Reaction: A catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile is performed.
Reduction: The nitro and cyano groups are chemoselectively reduced.
Hydrolysis: The ester moiety is hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted amines .
Scientific Research Applications
Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of neuroscience, it acts as a modulator of GABAergic cascades, influencing neurotransmission in the central nervous system . The spirocyclic structure restricts conformational flexibility, allowing for precise interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analog of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analog of lysine.
Uniqueness
Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and influences its chemical and biological properties. This rigidity can enhance the compound’s selectivity and potency in biological applications compared to more flexible analogs .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.3]hexane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)5-2-8(3-5)4-6(8)9;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
KPKDBUZVMAASQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CC2N.Cl |
Origin of Product |
United States |
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